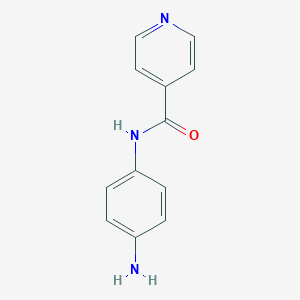

N-(4-氨基苯基)-异烟酰胺

货号 B183565

CAS 编号:

13116-08-0

分子量: 213.23 g/mol

InChI 键: UIBFGQPYFGQNJD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

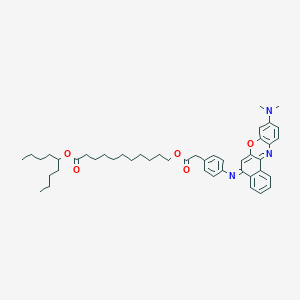

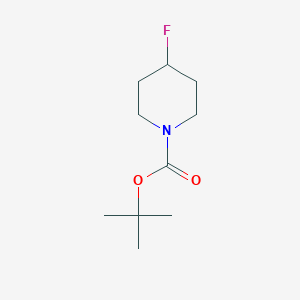

N-(4-Amino-phenyl)-isonicotinamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to N-(4-Amino-phenyl)-isonicotinamide has been reported in the literature. For instance, a novel diamine monomer 4-amino-N-(4-amino-phenyl)-benzamide (DABA) containing an amide group was introduced to modify the polyimide of pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) by copolymerization . The most important synthesis of phthalimides, which are structurally similar to N-(4-Amino-phenyl)-isonicotinamide, is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines .Molecular Structure Analysis

The molecular structure of N-(4-Amino-phenyl)-isonicotinamide can be analyzed using various techniques. The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving N-(4-Amino-phenyl)-isonicotinamide can be complex. For instance, the introduction of DABA containing an amide group can improve the order degree of macromolecule and form hydrogen bonds between the main chains, which results in the improvement of mechanical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Amino-phenyl)-isonicotinamide can be inferred from similar compounds. For instance, 4-Aminophenyl sulfone is a crystalline compound that turns purple on contact with air . The polyimide films obtained from DABA and ODA have excellent mechanical properties and thermal stability .科学研究应用

1. Electrochemiluminescence for Biosensing Applications

- Summary of Application : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used in biosensing applications. These microcrystals exhibit strong electrochemiluminescence, which is useful for biological detection .

- Methods of Application : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method. The intense π–π stacking interactions between perylene monomers were suppressed by doping .

- Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant. They were utilized as a novel electrochemiluminescent luminophores to fabricate a sensitive biosensor for the quantitative analysis of dopamine .

2. Electronic Performances of Reduced Graphene Oxide-Based Field Effect Transistor

- Summary of Application : Tetra (4-Aminophenyl) Porphyrin has been used to alter the electronic performances of reduced graphene oxide-based field effect transistors .

- Methods of Application : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results or Outcomes : The hybrids of porphyrin and reduced graphene oxide can make positive impacts on the electronic performances of the field effect transistor .

3. Inhibition of DNA Methyltransferase

- Summary of Application : A quinoline derivative of N-(4-Amino-phenyl)-isonicotinamide was described as a potent inhibitor of DNA methyltransferase .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The compound was found to inhibit DNA methyltransferase 1, 3A, and 3B .

4. Enhanced Visible-Light Photocatalytic H2 Evolution

- Summary of Application : A composite photocatalyst formed from graphitic carbon nitride (g-C3N4) and 2,4,6-tris (4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds has been used to enhance the photocatalytic activity for solar-to-hydrogen energy conversion .

- Methods of Application : The small TAPT molecules act as a hole relay and thus elevate the transfer rate of holes from g-C3N4 to triethanolamine (TEOA); this in turn favors more electron transfer to the Pt cocatalyst and finally promotes the visible-light-driven H2 generation .

- Results or Outcomes : The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1). Additionally, there is no significant decrease in H2 production after five consecutive cycles of continuous visible-light irradiation of up to 20 hours .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-aminophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBFGQPYFGQNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357645 |

Source

|

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-phenyl)-isonicotinamide | |

CAS RN |

13116-08-0 |

Source

|

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

beta-Tethymustine

198416-57-8

4-iodo-3-(trifluoromethyl)-1H-pyrazole

866638-72-4

5,6-Dihydroxyflavone

6665-66-3

![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)